(2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups, such as cyano groups, into amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolopyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different functional groups.
Dichlorophenyl Compounds: Compounds containing dichlorophenyl groups with different core structures.
Uniqueness
The uniqueness of 5-AMINO-6-CYANO-7-(2,4-DICHLOROPHENYL)-2-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-8(3H)-YL CYANIDE lies in its combination of functional groups and core structure
Properties
Molecular Formula |
C22H10Cl4N4OS |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C22H10Cl4N4OS/c23-11-2-1-10(16(25)6-11)5-18-21(31)30-20(29)14(8-27)19(15(9-28)22(30)32-18)13-4-3-12(24)7-17(13)26/h1-7,19H,29H2/b18-5- |
InChI Key |
BGSWFLTZFPLVKB-DVZOWYKESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=C(C=C4)Cl)Cl)C#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=C(C=C(C=C4)Cl)Cl)C#N)N |
Origin of Product |
United States |
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